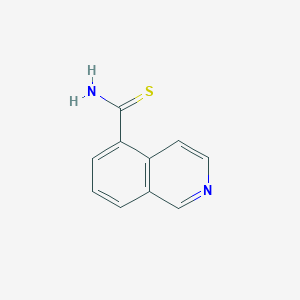

Isoquinoline-5-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOEFCQYUIPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657321 | |

| Record name | Isoquinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-56-0 | |

| Record name | Isoquinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of isoquinoline-5-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a carbothioamide group at the 5-position offers unique opportunities for molecular interactions and further functionalization, making it a valuable building block for drug discovery and the development of novel organic materials.[3]

This document moves beyond a simple recitation of procedural steps, offering in-depth explanations for the selection of specific reagents and reaction conditions. The protocols are designed to be self-validating, with integrated characterization checkpoints to ensure the integrity of the synthetic pathway.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with a commercially available or readily synthesized precursor, isoquinoline-5-amine. The strategic disconnection of the target molecule is illustrated below.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathway for this compound.

This strategy hinges on two robust and well-established transformations in organic synthesis: the Sandmeyer reaction for the conversion of the amino group to a nitrile, followed by the thionation of the nitrile to the desired carbothioamide.

Part 1: Synthesis of Isoquinoline-5-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[4][5][6] This approach is favored for its high yields and tolerance of various functional groups on the aromatic ring.

Diagram 2: Synthesis of Isoquinoline-5-carbonitrile

Caption: Two-step synthesis of isoquinoline-5-carbonitrile.

Experimental Protocol: Isoquinoline-5-carbonitrile

Materials:

-

Isoquinoline-5-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve isoquinoline-5-amine (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isoquinoline-5-carbonitrile.

-

Expertise & Experience: Why these choices?

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature between 0-5 °C is critical for maximizing the yield of this intermediate.

-

Use of Copper(I) Cyanide: Copper(I) is a crucial catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the displacement of the diazonium group by the cyanide nucleophile.[4]

-

Excess Potassium Cyanide: The excess KCN ensures that the CuCN remains in solution as a complex (e.g., [Cu(CN)₂]⁻), which is the active catalytic species.

Part 2: Synthesis of this compound via Thionation

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organosulfur chemistry. While several reagents can effect this conversion, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is often the reagent of choice due to its mild reaction conditions, high yields, and good functional group tolerance.[7][8]

Diagram 3: Synthesis of this compound

Caption: Thionation of isoquinoline-5-carbonitrile.

Experimental Protocol: this compound

Materials:

-

Isoquinoline-5-carbonitrile

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

Reaction Setup:

-

To a solution of isoquinoline-5-carbonitrile (1.0 eq) in anhydrous toluene in a round-bottom flask, add Lawesson's reagent (0.5 eq).

-

Equip the flask with a reflux condenser and a drying tube.

-

-

Thionation:

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of silica gel to remove the phosphorus-containing byproducts.

-

Wash the silica gel pad with additional toluene.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound. A chromatography-free workup may also be possible by treating the reaction mixture with ethylene glycol to decompose the Lawesson's reagent byproducts.[9]

-

Trustworthiness: A Self-Validating System

-

Lawesson's Reagent Stoichiometry: Using 0.5 equivalents of Lawesson's reagent is typically sufficient, as the reagent contains two thionating sulfur atoms per molecule.

-

Anhydrous Conditions: While not strictly necessary for all thionations, using an anhydrous solvent like toluene prevents potential side reactions with any residual moisture.

-

Monitoring by TLC: Regular monitoring of the reaction by TLC is crucial to determine the point of complete consumption of the starting material and to avoid potential decomposition of the product with prolonged heating.

Part 3: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Quantitative Data Summary

| Parameter | Isoquinoline-5-carbonitrile | This compound |

| Molecular Formula | C₁₀H₆N₂ | C₁₀H₈N₂S |

| Molecular Weight | 154.17 g/mol | 188.25 g/mol |

| Appearance | White to off-white solid | Yellowish solid |

| Melting Point | To be determined | To be determined |

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the carbothioamide group. The protons on the pyridine ring (H-1, H-3, H-4) and the benzene ring (H-6, H-7, H-8) will have characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the 10 carbon atoms in the molecule. The carbon of the thioamide group (C=S) is expected to appear significantly downfield.

2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺).

3. Infrared (IR) Spectroscopy

-

The IR spectrum will provide key information about the functional groups present. The characteristic C=S stretching vibration of the thioamide group is expected in the region of 1200-1050 cm⁻¹. The N-H stretching vibrations of the primary thioamide will appear as two bands in the 3300-3100 cm⁻¹ region.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to this compound, a compound of interest for further exploration in drug discovery and materials science. The provided protocols, supported by mechanistic rationale and detailed characterization guidelines, are intended to empower researchers to confidently synthesize and validate this valuable chemical entity. The inherent modularity of this synthetic approach also allows for the future preparation of a diverse library of substituted isoquinoline-5-carbothioamides for structure-activity relationship studies.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Confirmation of Isoquinoline-5-carbothioamide: A Multi-Technique Approach to Unambiguous Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Isoquinoline-5-carbothioamide, a derivative featuring a reactive thioamide group, serves as a versatile intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[4] The absolute certainty of its molecular structure is paramount for ensuring the integrity of subsequent drug discovery and development efforts. This guide provides a comprehensive, field-proven framework for the structural analysis and confirmation of this compound, integrating multiple spectroscopic and analytical techniques. Our approach is built on a self-validating system where data from each method corroborates the others, leading to an unequivocal structural assignment.

Introduction: The Significance of Structural Integrity

This compound (C₁₀H₈N₂S, Mol. Wt. 188.25 g/mol ) is a yellow solid whose value lies in its potential as a building block for more complex pharmaceutical agents.[4] The thioamide group (-CSNH₂) is a bioisostere of the amide group, but it possesses distinct electronic and steric properties, including enhanced hydrogen bonding capabilities and a different metabolic profile, which can be exploited to improve drug efficacy and pharmacokinetics.

Given its role as a critical synthetic intermediate, any ambiguity in the structure of the starting material can lead to significant downstream consequences, including incorrect product formation, loss of biological activity, and wasted resources. Therefore, a rigorous, multi-pronged analytical strategy is not merely academic but a critical step in the quality control and validation pipeline of drug development. This guide outlines the logical workflow for achieving this certainty.

Caption: Integrated workflow for the structural confirmation of this compound.

Foundational Analysis: Molecular Weight and Formula

The first step in any structural elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality: By measuring the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This provides strong evidence for the molecular formula, C₁₀H₈N₂S.

Table 1: Predicted HRMS Data for C₁₀H₈N₂S

| Ion Species | Exact Mass (m/z) | Description |

| [M]⁺• | 188.0408 | Molecular ion (Radical Cation) |

| [M+H]⁺ | 189.0486 | Protonated Molecule (Most common in ESI+) |

| [M+Na]⁺ | 211.0306 | Sodiated Adduct |

Experimental Protocol: HRMS (ESI-Q-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[5]

-

Method Parameters:

-

Data Acquisition: Acquire the full scan spectrum. The observation of a prominent ion at m/z 189.0486 (within ±5 ppm error) provides high confidence in the assigned molecular formula.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 189.0486) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.[6][7] This fragmentation pattern provides initial clues about the structural backbone.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the thioamide and the aromatic isoquinoline ring system.

Causality: Specific covalent bonds vibrate at characteristic frequencies. By passing infrared radiation through the sample, we can measure the absorption frequencies and identify these bonds. The thioamide group has several characteristic vibrations that, when observed together, provide a unique fingerprint.[8][9]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3450–3150 | N-H stretching (asymmetric & symmetric) | Primary Thioamide (-NH₂) | [10] |

| 3100–3000 | Aromatic C-H stretching | Isoquinoline Ring | N/A |

| 1620–1580 | C=C & C=N stretching | Isoquinoline Ring | [11] |

| 1400–1600 | "Thioamide B Band" (coupled C-N stretch & N-H bend) | Thioamide | [8] |

| ~1330 | C=S contribution | Thioamide | [12] |

| 600-800 | "Thioamide G Band" (predominantly C-S stretch) | Thioamide | [8] |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Technique: FTIR-ATR.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Range: 4000–400 cm⁻¹.

-

-

Analysis: Collect a background spectrum of the clean ATR crystal first, then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum. The presence of the key bands listed in Table 2 validates the presence of the required functional groups.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment. Coupling between neighboring nuclei provides information about connectivity.

Caption: A systematic workflow for structural elucidation using 1D and 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[13]

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire 2D correlation spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.[13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

(Note: These are estimated values based on known data for isoquinoline and thioamide derivatives. Actual values may vary.)[12][14][15][16]

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

| 1 | ~9.3, s | ~152 | C3, C8a |

| 3 | ~8.6, d | ~144 | C1, C4, C4a |

| 4 | ~7.8, d | ~121 | C3, C5, C8a |

| C=S | N/A | ~198 | H6, H-NH₂ |

| 6 | ~8.2, d | ~128 | C5, C7, C8, C=S |

| 7 | ~7.7, t | ~127 | C5, C6, C8a |

| 8 | ~8.0, d | ~130 | C6, C1, C4a |

| -NH₂ | ~9.8, br s (2H) | N/A | C=S |

| 4a | N/A | ~129 | H3, H8 |

| 5 | N/A | ~135 | H4, H6 |

| 8a | N/A | ~136 | H1, H4, H7 |

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, particularly for confirming regiochemistry or stereochemistry, single-crystal X-ray crystallography is the definitive method.

Causality: When X-rays are passed through a well-ordered crystal, they are diffracted by the electron clouds of the atoms into a specific pattern. By analyzing the positions and intensities of the diffracted beams, one can calculate the positions of all atoms in the crystal lattice, yielding a precise 3D model of the molecule.[11][17][18]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[11]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters to best fit the experimental data.[11]

-

Validation: The final refined structure should have low R-factors and a clean difference Fourier map, confirming the accuracy of the model. The output will provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Conclusion: A Self-Validating System for Structural Confirmation

The structural confirmation of a critical synthetic intermediate like this compound demands a rigorous and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, comprehensive NMR analysis, and, when possible, X-ray crystallography, we create a self-validating system. HRMS confirms the elemental formula, FTIR identifies the key functional groups, NMR maps the atomic connectivity, and X-ray crystallography provides the definitive 3D structure. Each technique cross-validates the others, culminating in an unambiguous and trustworthy structural assignment that provides the solid foundation necessary for successful drug discovery and development.

References

- 1. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Thioamide and selenoamide bands in IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanisms of Action of Isoquinoline-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have consistently provided a rich source of therapeutic agents.[1] Isoquinoline-5-carbothioamide, a synthetic derivative, represents a promising yet underexplored molecule. Its value is recognized as a versatile building block in the synthesis of novel pharmaceuticals, particularly in the realms of oncology and neurology.[3] This guide will provide an in-depth exploration of the plausible mechanisms of action for this compound, drawing upon evidence from structurally related compounds and proposing a systematic approach for its comprehensive pharmacological characterization.

Postulated Mechanism of Action 1: Urease Inhibition

A compelling potential mechanism of action for this compound is the inhibition of the urease enzyme. This hypothesis is strongly supported by studies on structurally similar N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, which have demonstrated potent urease inhibitory activity.[4] In one study, several analogues exhibited greater potency than the standard urease inhibitor, thiourea.[4]

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis and peptic ulcers, and Proteus mirabilis, a common cause of urinary tract infections. By inhibiting urease, the survival and pathogenic effects of these bacteria can be mitigated.

The carbothioamide moiety is a key structural feature for urease inhibition, likely through its ability to chelate the nickel ions in the enzyme's active site. The isoquinoline core provides a rigid scaffold that can be functionalized to enhance binding affinity and selectivity.

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against urease.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Nessler's reagent

-

Thiourea (positive control)

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of Jack bean urease in phosphate buffer.

-

Prepare various concentrations of this compound and thiourea in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution to each well.

-

Add 50 µL of the urease enzyme solution to each well and incubate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of Nessler's reagent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value for this compound.

Diagram: Proposed Urease Inhibition

Caption: Proposed chelation of nickel ions in the urease active site.

Postulated Mechanism of Action 2: Kinase Inhibition

The isoquinoline scaffold is a common feature in many kinase inhibitors. For instance, certain isoquinoline derivatives have been shown to inhibit HER2, a receptor tyrosine kinase that is overexpressed in some forms of breast cancer.[5] Other isoquinoline compounds have been found to induce apoptosis in non-small-cell lung cancer cells by targeting the ERK1/2 and MEK1 kinases in the MAPK signaling pathway.[6]

Kinases play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. The planar nature of the isoquinoline ring system allows it to fit into the ATP-binding pocket of many kinases, thereby preventing the binding of ATP and inhibiting the kinase's catalytic activity.

Experimental Protocol: Kinase Inhibition Profiling

A broad kinase panel screen is a cost-effective method to identify potential kinase targets of this compound.

Materials:

-

A commercial kinase panel (e.g., from Promega or Millipore)

-

This compound

-

Staurosporine (positive control)

-

ATP

-

Substrate peptides

-

Detection reagents

Procedure:

-

Follow the manufacturer's protocol for the chosen kinase panel.

-

Typically, the test compound is incubated with a specific kinase, its substrate, and ATP.

-

The amount of phosphorylated substrate is then quantified, often using a luminescence- or fluorescence-based assay.

-

The percentage of inhibition is calculated for each kinase at a given concentration of this compound.

-

Follow-up dose-response experiments should be performed for any "hits" to determine their IC50 values.

Diagram: MAPK/ERK Signaling Pathway

Caption: Potential inhibition points in the MAPK/ERK pathway.

Postulated Mechanism of Action 3: Phosphodiesterase (PDE) Inhibition

Certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been identified as inhibitors of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This, in turn, inhibits platelet aggregation.[7]

PDEs are a family of enzymes that degrade cyclic nucleotides, such as cAMP and cGMP, thereby terminating their signaling. By inhibiting PDEs, the intracellular concentrations of these second messengers are elevated, leading to a variety of physiological effects depending on the specific PDE isoform and the cell type.

The isoquinoline core of this compound could potentially interact with the active site of PDE enzymes.

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

This assay measures the ability of this compound to inhibit the activity of a specific PDE isoform.

Materials:

-

Recombinant human PDE (e.g., PDE4B)

-

cAMP

-

5'-nucleotidase

-

Inorganic phosphate detection reagent (e.g., malachite green)

-

Rolipram (positive control for PDE4)

-

This compound

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add the test compound to the appropriate wells.

-

Add the PDE enzyme and incubate for a short period.

-

Initiate the reaction by adding cAMP.

-

Incubate to allow the PDE to convert cAMP to AMP.

-

Add 5'-nucleotidase to convert AMP to adenosine and inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and the IC50 value.

Diagram: cAMP Signaling Pathway

Caption: Inhibition of PDE leads to increased cAMP levels.

Summary of Postulated Mechanisms and IC50 Values from Related Compounds

| Compound Class | Postulated Target | Reported IC50 Values (µM) | Reference |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Urease | 11.2 - 56.7 | [4] |

| Pyrimido[2,1-a]isoquinolin-4-one derivatives | Phosphodiesterase | 11 - 43 | [7] |

| Isoquinoline-tethered quinazoline derivatives | HER2 | Potent (nanomolar range) | [5] |

| 22-(4-Pyridinecarbonyl) Jorunnamycin A | MEK1/ERK1/2 | 0.014 - 0.019 | [6] |

Future Directions and Conclusion

The available evidence from structurally related compounds suggests that this compound has the potential to act through multiple mechanisms of action, including urease inhibition, kinase inhibition, and phosphodiesterase inhibition. A systematic investigation, beginning with broad screening assays followed by more focused in vitro and in vivo studies, is warranted to fully elucidate its pharmacological profile. The insights gained from such studies will be invaluable for guiding the development of this compound and its derivatives as novel therapeutic agents for a range of diseases.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis [mdpi.com]

- 7. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Isoquinoline Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold, a privileged heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological activities, making them a focal point of intensive research.[2] This guide provides a comprehensive technical overview of the significant biological activities of substituted isoquinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for novel and effective therapeutic agents.

Introduction: The Isoquinoline Core - A Privileged Scaffold in Medicinal Chemistry

Isoquinoline is a heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring. This structural motif is present in a wide array of natural alkaloids, such as morphine and berberine, which have been utilized in traditional medicine for centuries.[2] The unique electronic and steric properties of the isoquinoline nucleus allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide range of biological activities.[2] These activities stem from their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids.[3][4] The versatility of the isoquinoline scaffold has led to the development of numerous clinically approved drugs for treating a variety of diseases.[5]

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted isoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7] Their mechanisms of action are multifaceted, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[8]

Mechanisms of Anticancer Action

-

Inhibition of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.[7][9] Several isoquinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[10]

-

Induction of Apoptosis: Many isoquinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[3] This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[11] Some derivatives can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins like Bax and Bak, ultimately leading to caspase activation and cell death.[7][12]

-

DNA Damage and Cell Cycle Arrest: Certain isoquinoline derivatives can interact with DNA, causing damage and triggering cell cycle arrest, preventing cancer cells from replicating.[1][3]

-

Inhibition of Topoisomerases: Topoisomerases are essential enzymes involved in DNA replication and transcription. Some isoquinoline-based compounds act as topoisomerase inhibitors, leading to DNA strand breaks and cell death.[1][6]

Diagram: Generalized Signaling Pathway for Anticancer Activity of Isoquinoline Derivatives

Caption: Conceptual signaling pathway for the anticancer activity of certain isoquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, K-562)[13]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted isoquinoline derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure: [6]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. After 24 hours, replace the medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Exemplary Substituted Isoquinoline Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoquinolin-1-ones | Various human tumor cell lines | Varies | [14] |

| Indolo[2,1-a]isoquinolines | HeLa, MCF-7, K-562 | Varies | [13] |

| 1-Pentyl-6,7-dimethoxy-THIQs | Not specified | Varies | [15] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted isoquinolines have demonstrated significant activity against a broad spectrum of bacteria and fungi.[15][16]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isoquinoline derivatives are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.

-

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication and transcription.[2]

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes.

-

Disruption of Cell Membrane Function: Causing leakage of cellular contents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][16]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)[16]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted isoquinoline derivative

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the isoquinoline derivative in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Tricyclic Pyrrolo[2,1,a]isoquinolines | S. aureus, S. pneumoniae, E. faecium | 16 - 128 | [16] |

| 1-Pentyl-6,7-dimethoxy-THIQs | Various bacteria and fungi | Varies | [15] |

| Alkynyl isoquinolines | Gram-positive bacteria | 4 - 16 | [17] |

Antiviral Activity: A Broad-Spectrum Approach

Several isoquinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus and coronaviruses.[18][19][20]

Mechanisms of Antiviral Action

-

Inhibition of Viral Entry: Preventing the virus from entering host cells.[21]

-

Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as polymerases.[12][18]

-

Interference with Viral Assembly and Release: Preventing the formation of new viral particles.

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques in the presence of a test compound.[22]

Materials:

-

Host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Substituted isoquinoline derivative

-

Culture medium

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure: [22]

-

Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus.

-

Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing different concentrations of the isoquinoline derivative.

-

Incubation: Incubate the plates to allow for plaque formation.

-

Plaque Visualization: Stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 (50% effective concentration).

Table 3: Antiviral Activity of Representative Isoquinoline Derivatives

| Derivative | Virus | EC50 (µM) | Reference |

| Isoquinolone Compound 21 | Influenza A and B viruses | 9.9 - 18.5 | [12][18] |

| Aromoline | SARS-CoV-2 variants | 0.47 - 0.66 | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in many diseases. Isoquinoline derivatives have been shown to possess potent anti-inflammatory properties.[23][24]

Mechanisms of Anti-inflammatory Action

-

Inhibition of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[23][25] Some isoquinoline derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8][26]

-

Inhibition of Pro-inflammatory Enzymes: Targeting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the production of inflammatory mediators.[23][27]

-

Reduction of Pro-inflammatory Cytokines: Decreasing the production of cytokines such as TNF-α, IL-1β, and IL-6.[23][24]

Diagram: Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: A typical workflow for evaluating the anti-inflammatory properties of isoquinoline derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of NO production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[23]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS

-

Substituted isoquinoline derivative

-

Griess reagent

-

Culture medium

Procedure: [23]

-

Cell Seeding and Treatment: Seed macrophages in a 96-well plate and treat with various concentrations of the isoquinoline derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotective Effects: Shielding the Nervous System

Isoquinoline alkaloids have demonstrated significant neuroprotective effects, suggesting their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[28][29]

Mechanisms of Neuroprotective Action

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are major contributors to neuronal damage.[28][30]

-

Anti-inflammatory Effects: Reducing neuroinflammation, a key pathological feature of many neurodegenerative disorders.[24]

-

Regulation of Autophagy: Modulating the cellular process of autophagy to clear aggregated proteins and damaged organelles.[28]

-

Inhibition of Apoptosis: Preventing neuronal cell death.

Experimental Protocol: Neuroprotection against Oxidative Stress-Induced Cell Death

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced toxicity.[15][30]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)[15][30]

-

Substituted isoquinoline derivative

-

MTT solution

-

Culture medium

Procedure: [15]

-

Cell Seeding: Seed neuronal cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for a specified time (e.g., 2 hours).

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay to determine cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound.

Structure-Activity Relationship (SAR) Studies: Designing Potent and Selective Derivatives

Understanding the relationship between the chemical structure of isoquinoline derivatives and their biological activity is crucial for designing more potent and selective drugs.[14][31] SAR studies involve systematically modifying the isoquinoline scaffold and evaluating the impact of these changes on biological activity.[32] Key aspects to consider include:

-

Position and Nature of Substituents: The type and location of substituents on the isoquinoline ring can significantly influence activity. For example, substitutions at the 1, 2, 3, and 4-positions have been shown to be important for antimicrobial and anticancer activities.[2]

-

Stereochemistry: The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target.

-

Physicochemical Properties: Properties such as lipophilicity, electronic effects, and steric parameters play a vital role in the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its binding affinity to the target.[33]

Conclusion and Future Directions

Substituted isoquinoline derivatives represent a highly versatile and valuable class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with the potential for synthetic modification, makes them attractive candidates for the development of novel therapeutics. Future research should focus on:

-

Elucidating Novel Mechanisms of Action: Uncovering new biological targets and pathways modulated by isoquinoline derivatives.

-

Improving Selectivity and Reducing Off-Target Effects: Designing derivatives with higher affinity for their intended targets to minimize side effects.

-

Exploring Combination Therapies: Investigating the synergistic effects of isoquinoline derivatives with existing drugs.

-

Utilizing Advanced Drug Delivery Systems: Enhancing the bioavailability and therapeutic efficacy of promising isoquinoline-based compounds.

The continued exploration of the vast chemical space of substituted isoquinolines holds immense promise for addressing unmet medical needs and advancing human health.

References

- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 24. youtube.com [youtube.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 30. researchgate.net [researchgate.net]

- 31. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 32. nbinno.com [nbinno.com]

- 33. fiveable.me [fiveable.me]

in silico modeling of Isoquinoline-5-carbothioamide interactions

An In-Depth Technical Guide to the In Silico Modeling of Isoquinoline-5-carbothioamide Interactions

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] this compound, a specific derivative, presents a compelling subject for computational analysis due to its unique electronic and structural features conferred by the thioamide group. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to model the interactions of this compound using a suite of in silico techniques. We will navigate the logical progression from target identification to detailed molecular dynamics and pharmacokinetic profiling, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, in silico modeling is not merely a preliminary step but a foundational pillar that significantly reduces the time and cost associated with experimental screening.[4] For a molecule like this compound, computational methods allow us to:

-

Identify Potential Protein Targets: Reverse screening methodologies can sift through the proteome to hypothesize potential binding partners, guiding future experimental validation.[5]

-

Elucidate Binding Mechanisms: Molecular docking and dynamics simulations provide an atom-level understanding of the binding pose, key intermolecular interactions, and the stability of the ligand-protein complex over time.[6][7]

-

Predict Pharmacokinetic Properties: Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to identify and mitigate potential liabilities before significant resources are invested.[8][9]

Isoquinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects, often by modulating key signaling pathways like PI3K/Akt/mTOR or by directly inhibiting enzymes.[10][11][12] The introduction of a carbothioamide group can significantly alter a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, making a dedicated computational investigation essential.[13]

The In Silico Workflow: A Strategic Overview

A robust computational analysis follows a logical and iterative workflow. Each stage builds upon the last, creating a self-validating system where the results of one simulation inform the setup of the next.

Caption: High-level overview of the in silico modeling workflow.

Stage 1: Target Identification via Reverse Screening

Without pre-existing experimental data, identifying the protein target(s) of this compound is the first critical step. Reverse screening, or computational target fishing, is used to identify potential targets for a given compound from a large library of receptors.[5]

Methodology: Pharmacophore-Based Reverse Screening

This approach focuses on matching the key chemical features of the ligand to a database of pharmacophore models derived from known protein-ligand complexes.[5] This is often more accurate than shape-based screening alone as it prioritizes functional interactions.

Experimental Protocol:

-

Ligand Feature Definition: Generate a 3D conformation of this compound. Identify its key pharmacophoric features:

-

Hydrogen Bond Acceptors (e.g., Nitrogen in the isoquinoline ring, Sulfur in the thioamide).

-

Hydrogen Bond Donors (e.g., Amine protons in the thioamide).

-

Aromatic Rings.

-

Hydrophobic Centroids.

-

-

Database Selection: Utilize a public or commercial pharmacophore database (e.g., PharmMapper, ZINCPharmer). These databases contain models derived from binding sites of proteins in the Protein Data Bank (PDB).

-

Screening and Scoring: Submit the 3D ligand structure to the server. The software will align the ligand's features against the database of pharmacophore models.

-

Hit Ranking and Filtering: The output will be a list of potential protein targets, ranked by a "fit score" that indicates how well the ligand matches the pharmacophore model of the protein's binding site. It is crucial to filter these results based on biological plausibility. Given the known activities of isoquinolines, targets involved in cancer or viral replication pathways are of high interest.[12][14]

| Target Class Example | Representative PDB ID | Rationale for Prioritization |

| Protein Kinase | 2W3L (BCL-2 family) | Many isoquinoline derivatives exhibit anticancer activity by modulating cell survival pathways.[15] |

| Viral Protease | 7L0D (SARS-CoV-2 Mpro) | Isoquinoline derivatives have been investigated as potential antiviral agents.[8] |

| Phosphodiesterase | 1XOH (PDE4) | Some isoquinolines are known to inhibit phosphodiesterases, affecting cAMP levels.[16] |

Stage 2 & 3: Ligand Preparation and Molecular Docking

Once a putative target is selected (for this guide, we will proceed with a hypothetical protein kinase), the next step is to predict the most likely binding pose of this compound in the active site.

Ligand and Receptor Preparation

This is a critical preparatory phase. The maxim "garbage in, garbage out" is particularly true for molecular modeling.

Experimental Protocol:

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the PDB.

-

Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., HIS, ASP, GLU) at a physiological pH of 7.4.

-

Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). Tools like PDB2PQR and UCSF Chimera are invaluable here.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP functional) or a robust molecular mechanics force field.

-

Assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).

-

Define the rotatable bonds.

-

Molecular Docking

Docking algorithms sample a vast number of orientations and conformations of a ligand within a protein's binding site, scoring each to estimate binding affinity.[17]

Experimental Protocol:

-

Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used open-source option known for its speed and accuracy.[18]

-

Binding Site Definition: Define a "grid box" or "docking box" that encompasses the entire active site of the target protein. This is typically centered on the position of a known, co-crystallized inhibitor.

-

Docking Execution: Run the docking simulation. The program will generate multiple binding poses (typically 9-10) for the ligand, each with a corresponding binding affinity score (in kcal/mol).

-

Pose Analysis and Validation (Self-Validating System):

-

Clustering: Analyze the resulting poses. A successful docking run often shows a clear cluster of low-energy poses with similar conformations, suggesting a well-defined binding mode.

-

Interaction Analysis: Visualize the top-scoring pose. Identify key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) with active site residues. These interactions must be chemically sensible. For example, the thioamide's sulfur or the isoquinoline's nitrogen acting as hydrogen bond acceptors.

-

Redocking (Protocol Validation): If the chosen protein structure originally contained a ligand, a crucial validation step is to remove it and then dock it back in. The protocol is considered validated if the top-scoring docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose.

-

Table 2: Example Docking Results for this compound

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | GLU-121, LYS-72 | H-Bond (Thioamide NH) |

| 1 | PHE-183 | π-π Stacking (Isoquinoline) | |

| 2 | -8.2 | GLU-121, ASP-184 | H-Bond (Thioamide NH) |

| 3 | -7.9 | LEU-68, VAL-75 | Hydrophobic (Aromatic Ring) |

Stage 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulation offers a dynamic view, assessing the stability of the complex in a simulated physiological environment.[6][19]

Caption: Detailed workflow for setting up and running an MD simulation.

The Criticality of Force Fields

An MD simulation's accuracy is fundamentally dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.[20][21] While general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are excellent for many organic molecules, they may lack highly accurate parameters for less common functional groups like carbothioamides.[22]

Protocol for Parameterization:

-

Check Existing Parameters: Use tools like Antechamber (for AMBER) or CGenFF's online server to see if robust parameters already exist for this compound.

-

Custom Parameter Generation (if needed): If parameters are missing or have low confidence scores, they must be generated. This involves:

-

Performing high-level quantum mechanics (QM) calculations on a fragment of the molecule containing the thioamide group.

-

Scanning the potential energy surface by rotating around the bond of interest.

-

Fitting the force field's dihedral term parameters to reproduce the QM energy profile. Tools like ForceBalance can automate this process.[23]

-

MD Simulation Protocol

Software: GROMACS, AMBER, or NAMD are industry-standard packages.

-

System Solvation: Place the docked protein-ligand complex in the center of a periodic box (e.g., cubic or dodecahedron). Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

-

Minimization: Perform a steep-descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup.

-

Equilibration (Self-Validating System): This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Monitor the temperature plot; it should reach a stable plateau.

-

NPT Ensemble (Isothermal-Isobaric): Continue the simulation while keeping temperature and pressure constant (e.g., 300 K and 1 bar). Monitor the system's density; it should also converge to a stable value. Proper equilibration is essential for a meaningful production run.

-

-

Production Run: Once the system is well-equilibrated, run the simulation for a duration sufficient to observe the phenomena of interest. For simple binding stability, 50-100 nanoseconds is a common starting point.

-

Trajectory Analysis: This is the final step where you extract meaningful data from the simulation.

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both suggests the complex is not falling apart.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Track the formation and breakage of key hydrogen bonds between the ligand and protein throughout the simulation. A persistent hydrogen bond is a strong indicator of a critical interaction.

-

Stage 6: In Silico ADMET Prediction

A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties. In silico ADMET prediction provides an early warning system.[24][25]

Methodology:

Utilize online servers or software packages (e.g., SwissADME, pkCSM) that employ a combination of physicochemical property calculations, QSAR models, and fingerprint-based predictions.[8]

Experimental Protocol:

-

Input: Provide the SMILES string or 2D structure of this compound to the prediction tool.

-

Analysis: The software will calculate a range of properties. The most critical ones are summarized below.

Table 3: Predicted ADMET Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation & Causality |

| Physicochemical | Molecular Weight | ~188.25 g/mol | Compliant with Lipinski's Rule of Five (<500). |

| LogP | ~1.8-2.5 | Indicates good membrane permeability. | |

| H-Bond Donors/Acceptors | 1 / 2 | Compliant with Lipinski's Rule of Five (<5 / <10). | |

| Absorption | GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | Yes/No | Critical for CNS targets; depends on specific model. | |

| Metabolism | CYP Inhibitor (e.g., 2D6, 3A4) | Yes/No | Inhibition can lead to drug-drug interactions. |

| Toxicity | AMES Toxicity | Negative | Predicts a low likelihood of being mutagenic. |

| hERG Inhibition | Low/High Risk | High risk can indicate potential cardiotoxicity. |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By following these steps—from target identification and molecular docking to detailed MD simulations with carefully considered force fields and ADMET profiling—researchers can build a robust computational case for a compound's mechanism of action and therapeutic potential. The insights gained from these models are invaluable for designing more potent and selective analogs, prioritizing compounds for synthesis, and guiding subsequent in vitro and in vivo experiments, ultimately accelerating the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. High-Throughput Virtual Screening of Small Molecule Modulators Against Viral Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 6. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simulation Studies of Protein and Small Molecule Interactions and Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vajdalab.org [vajdalab.org]

- 18. Improving small molecule virtual screening strategies for the next generation of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of Molecular Dynamics Simulation in Protein Study [mdpi.com]

- 20. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 21. ks.uiuc.edu [ks.uiuc.edu]

- 22. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cresset-group.com [cresset-group.com]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

Isoquinoline-5-carbothioamide patent landscape and prior art

An In-depth Technical Guide to the Patent Landscape and Prior Art of Isoquinoline-5-carbothioamide and its Analogs

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a vast range of pharmacological activities.[1][2] This guide provides a detailed technical analysis of the patent landscape and prior art surrounding a specific, high-value derivative: this compound and its close analog, isoquinoline-5-carboxamide. These molecules have garnered significant attention, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology.[3][4] We will dissect the foundational science, key patent trends, dominant therapeutic applications, and detailed synthetic methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate and innovate within this competitive and scientifically rich domain.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

Chemical Properties and Significance

Isoquinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[5] This arrangement confers a unique set of electronic and steric properties, making it an ideal scaffold for interacting with diverse biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the fused aromatic system provides a rigid platform for presenting various functional groups in a defined three-dimensional space.[6] Its derivatives are found in numerous natural alkaloids, such as morphine and berberine, underscoring their evolutionary selection for biological activity.[1]

A Broad Spectrum of Biological Activity

The isoquinoline nucleus is associated with an exceptionally broad range of therapeutic applications, including:

-

Anticancer: Primarily through mechanisms like PARP inhibition, topoisomerase inhibition, and disruption of microtubule polymerization.[3][6]

-

Antimicrobial: Derivatives have shown efficacy against various bacterial and fungal strains.[5][7]

-

Neurological: The scaffold serves as a building block for drugs targeting neurological disorders.[8]

-

Cardiovascular and Anti-inflammatory: Certain alkaloids and synthetic derivatives have demonstrated utility in treating cardiovascular diseases and inflammation.[5][9]

The 5-Substituted Carboxamide/Carbothioamide Moiety: A Key Pharmacophore

While the entire isoquinoline scaffold is important, functionalization at the 5-position with a carboxamide or its bioisosteric analog, carbothioamide, is particularly critical for specific, high-affinity interactions. This moiety is instrumental in the design of PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ cofactor, effectively blocking the enzyme's active site.[4] The carbothioamide, in particular, offers a unique chemical handle to modulate properties such as solubility, cell permeability, and metabolic stability compared to its more common carboxamide counterpart.

Core Prior Art: Foundational Discoveries

The current patent landscape is built upon decades of foundational research into the synthesis and application of isoquinolines.

Early Synthetic Routes to the Isoquinoline Core

The construction of the isoquinoline ring system is a classic challenge in organic synthesis. Foundational methods that constitute key prior art include the Bischler-Napieralski cyclization, which involves the acid-catalyzed cyclization of a β-arylethylamide.[10] This and related reactions, such as the Pictet-Spengler and Pomeranz–Fritsch reactions, enabled the initial exploration of isoquinoline chemistry and remain relevant in modern synthetic campaigns, as referenced in numerous process patents.[10]

The Emergence of Isoquinolines as PARP Inhibitors

A pivotal development in the therapeutic application of isoquinolines was the discovery of their ability to inhibit PARP. Early studies identified 3-substituted benzamides and 5-substituted isoquinolin-1-ones as potent inhibitors of PARP activity.[3] This research established the isoquinolin-1-one core as a valid pharmacophore for targeting PARP, paving the way for extensive medicinal chemistry efforts and a surge in patent filings in this area. The understanding that PARP inhibitors induce "synthetic lethality" in cancers with deficient DNA repair pathways (e.g., BRCA1/2 mutations) transformed this class of compounds into a major focus for cancer therapy.[4]

Structure-Activity Relationships (SAR)

Subsequent research elucidated the critical structure-activity relationships for PARP inhibition. Key findings that form the basis of much of the prior art include:

-

The Carboxamide/Lactam Moiety: This group is essential for binding to the nicotinamide-binding pocket of the PARP active site through hydrogen bonds with key residues like Gly863 and Ser904.[4]

-

The Aromatic System: The fused ring system engages in π-π stacking interactions with Tyr907, anchoring the inhibitor in the active site.[4]

-

Substitution at the 5-Position: Research into 5-benzamidoisoquinolin-1-ones and related structures demonstrated that this position is crucial for modulating potency and, importantly, selectivity between PARP isoforms (e.g., PARP-1 vs. PARP-2).[11][12]

Patent Landscape Analysis

The patent landscape for isoquinoline derivatives is mature and densely populated, with a significant focus on therapeutic applications.

Dominant Therapeutic Areas

The vast majority of recent patents focus on oncology, specifically the development of PARP inhibitors for various cancers.[13] However, there is continued patent activity in other areas, including:

-

Neurological Diseases: Patents describe isoquinoline compounds for treating conditions like Alzheimer's and Parkinson's disease.[14]

-

Infectious Diseases: The antimicrobial properties of the scaffold continue to generate interest.[15]

-

Inflammatory and Cardiovascular Conditions: Patents cover the use of isoquinoline alkaloids and their derivatives as tissue factor inhibitors for treating cardiovascular and other diseases.[9]

Key Patent Assignees

While a comprehensive list is beyond the scope of this guide, analysis reveals a mix of large pharmaceutical corporations and specialized biotechnology firms actively patenting in this space. Representative assignees who have secured patents for various isoquinoline compounds include Janssen Sciences, Aerie Pharmaceuticals, and Industrial Technology Research Institute, among others.[16]

Patented Synthetic Methodologies

Beyond composition of matter claims, a significant portion of the patent portfolio is dedicated to novel and improved synthetic processes. These patents often focus on:

-

Regioisomeric Control: Developing methods to synthesize specific substituted isoquinolines (e.g., 5-, 6-, or 7-substituted) without the need for difficult chromatographic separations.[17]

-